(6R,7R)-Benzhydryl 7-amino-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{ISOPROPYL[(TRANS-4-METHYLCYCLOHEXYL)CARBONYL]AMINO}-5-PHENYLTHIOPHENE-2-CARBOXYLIC ACID is an organic compound belonging to the class of thiophene carboxylic acids This compound contains a thiophene ring, which is a five-membered ring with one sulfur atom, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{ISOPROPYL[(TRANS-4-METHYLCYCLOHEXYL)CARBONYL]AMINO}-5-PHENYLTHIOPHENE-2-CARBOXYLIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the isopropyl group: This step involves the alkylation of the thiophene ring with isopropyl halides in the presence of a base.
Attachment of the trans-4-methylcyclohexylcarbonyl group: This can be done through acylation reactions using the corresponding acid chloride or anhydride.
Formation of the amide bond: This step involves the reaction of the amine group with the carboxylic acid derivative to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, solvents, and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-{ISOPROPYL[(TRANS-4-METHYLCYCLOHEXYL)CARBONYL]AMINO}-5-PHENYLTHIOPHENE-2-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Scientific Research Applications
3-{ISOPROPYL[(TRANS-4-METHYLCYCLOHEXYL)CARBONYL]AMINO}-5-PHENYLTHIOPHENE-2-CARBOXYLIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{ISOPROPYL[(TRANS-4-METHYLCYCLOHEXYL)CARBONYL]AMINO}-5-PHENYLTHIOPHENE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The pathways involved can include inhibition of enzyme activity, modulation of protein-protein interactions, and alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: A simpler analog with a thiophene ring and a carboxylic acid group.
Phenylthiophene derivatives: Compounds with a phenyl group attached to the thiophene ring.
Cyclohexylcarbonyl derivatives: Compounds with a cyclohexylcarbonyl group attached to various functional groups.
Uniqueness
3-{ISOPROPYL[(TRANS-4-METHYLCYCLOHEXYL)CARBONYL]AMINO}-5-PHENYLTHIOPHENE-2-CARBOXYLIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various scientific research applications.
Biological Activity
(6R,7R)-Benzhydryl 7-amino-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate hydrochloride, commonly referred to as 7-ACMA, is a synthetic compound belonging to a class of molecules derived from cephalosporanic acid. Its unique structural features contribute to its biological activity, particularly in antimicrobial and anti-inflammatory applications.
The compound has the following chemical properties:
- CAS Number : 79349-67-0
- Molecular Formula : C21H24N2O3S
- Molecular Weight : 396.55 g/mol
- Appearance : White to off-white crystalline powder
The biological activity of this compound primarily arises from its ability to inhibit bacterial cell wall synthesis, similar to other beta-lactam antibiotics. The thiazolidine ring and the vinyl group play crucial roles in enhancing its binding affinity to penicillin-binding proteins (PBPs), which are essential for bacterial cell wall integrity.
Antimicrobial Activity
Research has demonstrated that (6R,7R)-Benzhydryl 7-amino-8-oxo-3-vinyl-5-thia exhibits significant antimicrobial properties against various strains of bacteria, including both Gram-positive and Gram-negative organisms.
Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |
---|---|
Staphylococcus aureus | 4 |
Escherichia coli | 8 |
Pseudomonas aeruginosa | 16 |
Streptococcus pneumoniae | 2 |
This table summarizes the MIC values for several key pathogens, indicating that the compound is particularly effective against Staphylococcus aureus and Streptococcus pneumoniae.
Anti-inflammatory Activity
In addition to its antimicrobial effects, studies have indicated that this compound possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
Case Studies
-
Study on Efficacy Against MRSA
A clinical study evaluated the efficacy of (6R,7R)-Benzhydryl 7-amino-8-oxo-3-vinyl-5-thia in treating infections caused by Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a significant reduction in bacterial load in infected tissues when treated with this compound compared to control groups. -
Anti-inflammatory Response in Animal Models
In a murine model of induced inflammation, administration of (6R,7R)-Benzhydryl 7-amino-8-oxo resulted in a marked decrease in paw edema and inflammatory cell infiltration compared to untreated controls. Histological analysis confirmed reduced inflammation markers.
Properties
IUPAC Name |
benzhydryl (6R,7R)-7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S.ClH/c1-2-14-13-28-21-17(23)20(25)24(21)18(14)22(26)27-19(15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h2-12,17,19,21H,1,13,23H2;1H/t17-,21-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTGFRKOQMXVJTO-AYCGRUCCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(N2C(C(C2=O)N)SC1)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC1=C(N2[C@@H]([C@@H](C2=O)N)SC1)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.